N-Hexadecyl-1,1,2,2-D4 alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

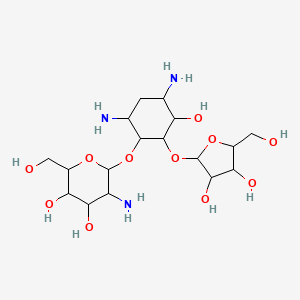

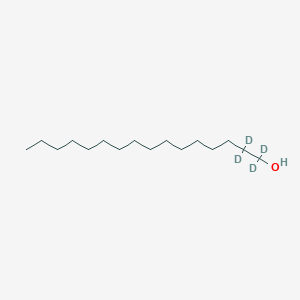

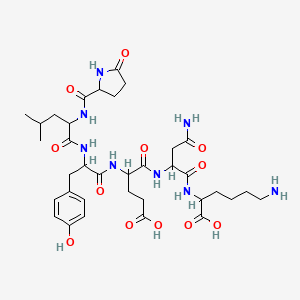

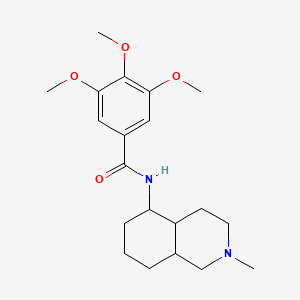

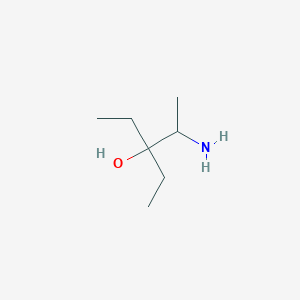

N-ヘキサデシル-1,1,2,2-D4アルコールは、分子式C16H30D4O、分子量246.47 g/molの長い鎖状脂肪アルコールです。この化合物は、そのユニークな特性により、さまざまな科学研究用途で頻繁に使用されています。

準備方法

合成経路と反応条件

N-ヘキサデシル-1,1,2,2-D4アルコールは、重水素化パルミチン酸の還元によって合成することができます。このプロセスには、重水素ガスと適切な触媒を使用して、水素原子を重水素原子に置き換えることが含まれます。反応条件は通常、重水素の完全な組み込みを確実にするために、制御された温度と圧力環境を含みます。

工業生産方法

N-ヘキサデシル-1,1,2,2-D4アルコールの工業生産には、大規模な化学的還元プロセスが関与します。重水素化パルミチン酸は、重水素源と触媒の存在下で水素化されます。反応は、高圧と高温に対応するように設計された反応器で行われ、重水素化アルコールの効率的な生産が確保されます。

化学反応の分析

反応の種類

N-ヘキサデシル-1,1,2,2-D4アルコールは、次のものを含むさまざまな化学反応を起こします。

酸化: アルコール基は、対応するアルデヒドまたはカルボン酸を形成するように酸化することができます。

還元: この化合物は、対応するアルカンを形成するように還元することができます。

置換: 適切な条件下では、ヒドロキシル基を他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

置換: 塩化チオニル(SOCl2)や三臭化リン(PBr3)などの試薬を置換反応に使用することができます。

生成される主要な生成物

酸化: ヘキサデカナールまたはヘキサデカン酸。

還元: ヘキサデカン。

置換: さまざまなハロアルカンまたは他の置換誘導体。

科学研究アプリケーション

N-ヘキサデシル-1,1,2,2-D4アルコールは、幅広い科学研究用途で使用されています。

化学: NMR分光法で標識化合物を用いて、分子構造とダイナミクスを研究する。

生物学: 生物系における脂肪アルコールの取り込みと代謝を追跡する代謝研究に使用される。

医学: 薬物送達システムにおける潜在的な用途と、医薬品製剤の成分として調査されている。

工業: 重水素化界面活性剤やその他の特殊化学品の製造に使用される。

科学的研究の応用

N-Hexadecyl-1,1,2,2-D4 alcohol is utilized in a wide range of scientific research applications:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty alcohols in biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Used in the production of deuterated surfactants and other specialty chemicals.

作用機序

N-ヘキサデシル-1,1,2,2-D4アルコールの作用機序は、生物膜や酵素との相互作用に関与しています。この化合物中の重水素原子は、代謝反応の速度に影響を与える可能性があり、代謝経路と酵素の速度論に関する洞察を提供します。この化合物の長い疎水性鎖により、脂質二重層に組み込まれ、膜の流動性と機能に影響を与えます。

類似化合物との比較

類似化合物

ヘキサデカンオール: N-ヘキサデシル-1,1,2,2-D4アルコールの非重水素化形態。

セチルアルコール: ヘキサデカンオールの別名で、化粧品やパーソナルケア製品で広く使用されています。

パルミチルアルコール: ヘキサデカンオールの別の同義語。

ユニークさ

N-ヘキサデシル-1,1,2,2-D4アルコールは、重水素原子が存在することによってユニークであり、同位体標識研究に役立ちます。重水素原子は異なるNMRシグナルを提供し、研究者は複雑な生物学的および化学的システムにおけるこの化合物の挙動を追跡することができます。

特性

分子式 |

C16H34O |

|---|---|

分子量 |

246.46 g/mol |

IUPAC名 |

1,1,2,2-tetradeuteriohexadecan-1-ol |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i15D2,16D2 |

InChIキー |

BXWNKGSJHAJOGX-ONNKGWAKSA-N |

異性体SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])O |

正規SMILES |

CCCCCCCCCCCCCCCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12297706.png)

![N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12297724.png)